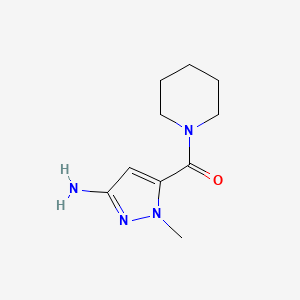

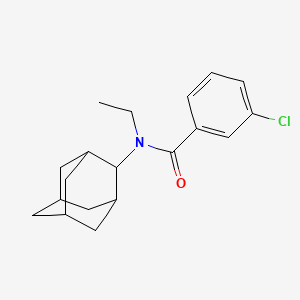

![molecular formula C21H21N5O2 B2999893 N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-66-6](/img/structure/B2999893.png)

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry . They are often used as building blocks in the development of therapeutics .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of triazolopyrazines is complex and can vary based on the substituents in position 3 . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Chemical Reactions Analysis

The key chemical reaction in the synthesis of triazolopyrazines is the oxidative N–N bond formation . This reaction was investigated using an intramolecular competition reaction .Physical And Chemical Properties Analysis

Triazolopyrazines exhibit a range of physical and chemical properties. For instance, they show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1,2,3-triazoles, like the compound , have significant applications in pharmaceutical chemistry. Researchers explore their potential as drug scaffolds due to their diverse biological activities. These compounds can serve as building blocks for designing novel drugs targeting specific diseases or biological pathways .

Energetic Materials

The compound’s 1,2,4-triazole counterpart has been investigated for its use in energetic materials. These materials find applications in propellants, explosives, and pyrotechnics. Understanding the reactivity and stability of such compounds is crucial for safety and performance .

Mechanochemistry and Green Chemistry

Mechanochemistry, which involves chemical reactions induced by mechanical forces (e.g., grinding, milling), has gained attention in recent years. Researchers explore the synthesis of 1,2,3 and 1,2,4-triazoles using green chemistry conditions, including ultrasound and mechanochemistry. These methods offer environmentally friendly alternatives to traditional organic synthesis .

Biological Properties

Compounds with triazole moieties often exhibit interesting biological properties. Researchers investigate their interactions with enzymes, receptors, and cellular components. The compound’s potential as a pharmacophore or lead compound for drug discovery warrants further exploration .

Regiocontrolled Synthesis

Imidazoles, structurally related to triazoles, are essential components in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have implications for drug development, materials science, and catalysis .

Formal Cycloreversion

Mechanical forces can induce cycloreversion reactions in 1,2,3-triazole compounds. Understanding this process may have applications in biological systems, such as controlled drug release or targeted therapies .

Mecanismo De Acción

Target of Action

Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The triazole nucleus is present in a number of drug classes, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

The triazole nucleus is present in a number of drug classes, suggesting that it may be stable under a variety of conditions .

Direcciones Futuras

The future directions for “N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . There is also potential for the development of next-generation fused ring energetic materials for different applications .

Propiedades

IUPAC Name |

N-benzyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14(2)19-23-24-20-21(28)25(16-10-6-7-11-17(16)26(19)20)13-18(27)22-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDROGOLCBMPBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)

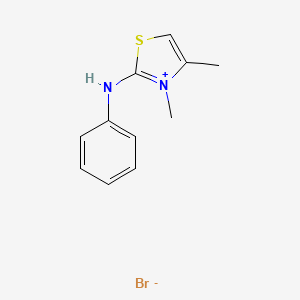

![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2999817.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)

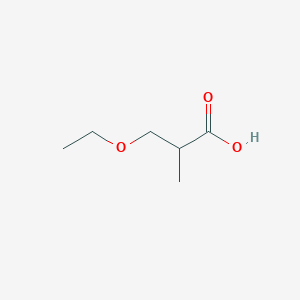

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

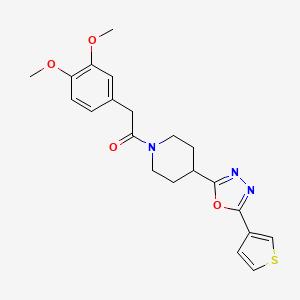

![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)